Tazemetostat dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tazemetostat dihydrobromide is a novel oral selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of advanced epithelioid sarcoma and relapsed/refractory EZH2-mutated follicular lymphoma . This compound was approved by the Food and Drug Administration in 2020 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat dihydrobromide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Tazemetostat dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
科学的研究の応用
Tazemetostat dihydrobromide has a wide range of scientific research applications, including:
作用機序
Tazemetostat dihydrobromide exerts its effects by inhibiting the activity of EZH2, a key enzyme involved in the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to a reduction in the levels of trimethylated H3K27 (H3K27me3), resulting in the reactivation of tumor suppressor genes and the suppression of cancer cell growth . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation and survival .
類似化合物との比較
Similar Compounds
GSK126: Another EZH2 inhibitor with a similar mechanism of action but different chemical structure.
EPZ-6438: A compound structurally related to Tazemetostat dihydrobromide, also targeting EZH2.
Uniqueness
This compound is unique in its high selectivity for EZH2 and its ability to effectively inhibit both wild-type and mutant forms of the enzyme. This selectivity and potency make it a valuable therapeutic agent for the treatment of specific cancers with EZH2 mutations .
特性
CAS番号 |
1467052-83-0 |
---|---|
分子式 |
C34H46Br2N4O4 |
分子量 |
734.6 g/mol |
IUPAC名 |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;dihydrobromide |
InChI |
InChI=1S/C34H44N4O4.2BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);2*1H |
InChIキー |
OVLIOBIPPKJKHT-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。